3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a phenyl group and a 2,5-dimethylphenylmethylthio group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced through nucleophilic substitution reactions, often using phenyl halides and suitable bases.
Thioether Formation: The 2,5-dimethylphenylmethylthio group is attached via a thioetherification reaction, where a thiol reacts with a halomethyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenyl and thioether groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
5-Phenyl-1,2,4-triazole: Similar structure but lacks the thioether group.
3-(Methylthio)-1,2,4-triazole: Contains a methylthio group instead of the 2,5-dimethylphenylmethylthio group.
Uniqueness
3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is unique due to the combination of the triazole ring with both phenyl and 2,5-dimethylphenylmethylthio groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-12-8-9-13(2)15(10-12)11-22-17-20-19-16(21(17)18)14-6-4-3-5-7-14/h3-10H,11,18H2,1-2H3 |
InChI Key |
AMALKHUDPFIHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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